(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid
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Overview
Description
“(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid” is a chemical compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 7-Hydroxy-5-methyl-1,3,4-triazaindolizine, and 4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cc(O)n2ncnc2n1
. This indicates that the molecule consists of a triazolopyrimidine core with a methyl group and a hydroxy group attached . Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.1380 . It is a solid at 20°C . The compound has a melting point of 226°C .Scientific Research Applications
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are significant in research due to their potential applications in catalysis and as part of materials for electronic devices. The unique properties of ruthenium complexes, such as their ability to exist in multiple oxidation states and their rich photophysical behavior, make them valuable in various scientific fields.
Antimalarial Activity
The compound is used as a reactant for creating dihydroorotate dehydrogenase inhibitors . These inhibitors have shown promising results in the treatment of malaria, as dihydroorotate dehydrogenase is an essential enzyme for the pyrimidine biosynthesis in the Plasmodium parasite, which causes malaria. By inhibiting this enzyme, the compound contributes to the development of new antimalarial drugs.
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
It acts as a reactant in the Vilsmeier reaction , which is used to formylate conjugated carbocycles and heterocycles . This reaction is crucial in organic synthesis, allowing for the introduction of aldehyde groups into aromatic systems, which can be further used in the synthesis of various aromatic compounds.
Pharmacological Activity Related to HIV
Studies have been conducted on the pharmacological activity of this compound due to its binding to HIV TAR RNA . The interaction with the trans-activation responsive region of the HIV virus RNA could lead to new insights into the development of drugs targeting the replication mechanism of HIV.
Additive in Silver Bromide Microcrystals
The compound is also used as an additive to study the space charge layer in silver bromide microcrystals . This application is particularly relevant in the field of photographic science and technology, where understanding the behavior of microcrystals can lead to improvements in photographic materials.
Biological Activities in Agriculture and Medicinal Chemistry
The triazolopyrimidine scaffold, to which this compound belongs, has been extensively studied for its biological activities. It has applications in agriculture as a herbicide and in medicinal chemistry as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent . The versatility of this scaffold makes it a valuable target for the development of new compounds with diverse biological activities.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFFDYYFREHLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351673 |
Source
|
Record name | SBB027953 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid | |
CAS RN |
99951-00-5 |
Source
|
Record name | SBB027953 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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